Sodium 1,2-dihydroxyethane-1,2-disulfonate
CAS No.: 517-21-5
Cat. No.: VC21195465
Molecular Formula: C2H6NaO8S2
Molecular Weight: 245.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 517-21-5 |
---|---|
Molecular Formula | C2H6NaO8S2 |
Molecular Weight | 245.2 g/mol |
IUPAC Name | disodium;1,2-dihydroxyethane-1,2-disulfonate |
Standard InChI | InChI=1S/C2H6O8S2.Na/c3-1(11(5,6)7)2(4)12(8,9)10;/h1-4H,(H,5,6,7)(H,8,9,10); |
Standard InChI Key | NFXSEUVNMBFFKI-UHFFFAOYSA-N |
SMILES | C(C(O)S(=O)(=O)[O-])(O)S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES | C(C(O)S(=O)(=O)O)(O)S(=O)(=O)O.[Na] |
Introduction
Chemical Identity and Nomenclature
Sodium 1,2-dihydroxyethane-1,2-disulfonate is known by multiple names and identifiers in chemical databases and literature. The compound is commonly referred to as glyoxal sodium bisulfite due to its relationship with glyoxal bisulfite as a parent compound . Several identification parameters have been established for this compound, enabling precise recognition in chemical databases and regulatory frameworks.
Identification Parameters
The compound is primarily identified by the following parameters:
Parameter | Value | Form |
---|---|---|
CAS Number | 517-21-5 | Disodium salt |
CAS Number | 24182589 | Monosodium salt |
EINECS | 208-233-1 | Disodium salt |
Molecular Formula | C₂H₄Na₂O₈S₂ | Disodium salt |
Molecular Formula | C₂H₆NaO₈S₂ | Monosodium salt |
Molecular Formula | C₂H₆Na₂O₉S₂ | Disodium monohydrate |
Synonyms and Alternative Names
The compound is represented in scientific literature under various synonyms, reflecting its chemical structure and properties:
Physical and Chemical Properties
Sodium 1,2-dihydroxyethane-1,2-disulfonate exhibits specific physical and chemical properties that influence its behavior in various applications and storage conditions.
Basic Physical Properties
The physical characteristics of the compound vary slightly depending on the specific form:
Chemical Structure and Characteristics
The chemical structure of sodium 1,2-dihydroxyethane-1,2-disulfonate features an ethane backbone with hydroxyl and sulfonate groups attached to each carbon atom. The sulfonate groups are associated with sodium ions, creating either a monosodium or disodium salt depending on the specific form .
Structural Identifiers
Detailed structural information is available through standardized chemical identifiers:
Synthesis and Preparation
The synthesis of sodium 1,2-dihydroxyethane-1,2-disulfonate has been documented in scientific literature, primarily in the context of its use as a reagent for other chemical syntheses.
Applications and Uses
Sodium 1,2-dihydroxyethane-1,2-disulfonate serves various functions across different fields, with particular significance in pharmaceutical synthesis.
Pharmaceutical Applications
The primary documented application of sodium 1,2-dihydroxyethane-1,2-disulfonate is as a pharmaceutical intermediate . Specifically, it has been employed in the synthesis of spirooxindole derivatives, which are compounds of interest in medicinal chemistry . The compound's role in these synthetic pathways leverages its unique structural features to facilitate specific chemical transformations.
Synthetic Chemistry
In the field of synthetic organic chemistry, sodium 1,2-dihydroxyethane-1,2-disulfonate has been utilized in the preparation of heterocyclic compounds . Its structure allows it to function as a reagent for introducing specific functional groups or as an intermediate in multi-step syntheses.
Related Compounds
Sodium 1,2-dihydroxyethane-1,2-disulfonate belongs to a family of organosulfur compounds with similar structural features.
Structural Analogs
Several compounds share structural similarities with sodium 1,2-dihydroxyethane-1,2-disulfonate:
Compound | Similarity Index | Description | Reference |
---|---|---|---|
4-Hydroxybutane-1-sulfonic acid | 0.69 | Contains a hydroxyl group attached to a butane sulfonate | |
Sodium 3-chloro-2-hydroxypropane-1-sulfonate | 0.64 | A chlorinated derivative with similar sulfonate properties | |
3-Aminopropane-1-sulfonic acid | 0.59 | An amino-substituted sulfonic acid derivative | |
2-Hydroxyethanesulfonic acid (isethionic acid) | - | A simpler sulfonate with a single hydroxyl group |
Parent and Related Structures
The compound is structurally related to:
Research Findings and Applications
Scientific research involving sodium 1,2-dihydroxyethane-1,2-disulfonate has focused on its synthetic utility, particularly in the preparation of complex organic molecules.
Synthetic Applications in Heterocyclic Chemistry
One of the most significant research applications of sodium 1,2-dihydroxyethane-1,2-disulfonate is in the synthesis of spirooxindole derivatives . These compounds are of considerable interest in medicinal chemistry due to their diverse biological activities. The synthetic pathway utilizing sodium 1,2-dihydroxyethane-1,2-disulfonate enables the construction of the challenging spirocyclic framework found in these compounds .
Comparative Studies
When compared to other sulfonate compounds, sodium 1,2-dihydroxyethane-1,2-disulfonate demonstrates unique properties attributable to its dual hydroxyl and sulfonate functionalities. This combination of functional groups provides distinctive reactivity patterns that can be leveraged in specific synthetic transformations.
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